2-Acetyl-4(3H)-quinazolinone chemical properties
2-Acetyl-4(3H)-quinazolinone chemical properties
An In-depth Technical Guide to 2-Acetyl-4(3H)-quinazolinone
This technical guide provides a comprehensive overview of the known chemical properties, synthesis methodologies, and potential biological significance of 2-Acetyl-4(3H)-quinazolinone. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, with a focus on presenting clear, structured data and detailed experimental insights.
Core Chemical Properties
2-Acetyl-4(3H)-quinazolinone is a derivative of the quinazolinone heterocyclic system, which is a core scaffold in numerous biologically active compounds[1][2]. While specific experimental data for this particular analog is limited in publicly available literature, its fundamental properties can be established from chemical databases.
Table 1: Physicochemical Properties of 2-Acetyl-4(3H)-quinazolinone
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-acetylquinazolin-4(3H)-one | N/A |
| Molecular Formula | C₁₀H₈N₂O₂ | [3] |
| Molecular Weight | 188.18 g/mol | [3] |
| Canonical SMILES | CC(=O)c1[nH]c2ccccc2c(=O)n1 | [3] |
| InChI Key | WBCWEMVXRHQIBY-UHFFFAOYSA-N | [3] |
| CAS Number | Not explicitly found | N/A |
For comparative context, the properties of the closely related and more extensively studied compound, 2-Methyl-4(3H)-quinazolinone, are provided below.
Table 2: Physicochemical Properties of 2-Methyl-4(3H)-quinazolinone (for comparison)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈N₂O | [4][5] |
| Molecular Weight | 160.17 g/mol | [4] |
| Melting Point | 231-233 °C | [4][6][7] |
| Water Solubility | < 0.1 mg/mL (insoluble) | [6] |
| Solubility | Soluble in DMSO (50 mg/mL with sonication) | [6] |
| Appearance | White to off-white powder/crystal |[6] |
Synthesis and Experimental Protocols
While a specific protocol for 2-Acetyl-4(3H)-quinazolinone is not detailed in the surveyed literature, a general and robust methodology for the synthesis of 2-substituted-4(3H)-quinazolinones can be adapted. The most common route involves the initial formation of a 2-substituted-benzoxazin-4-one from anthranilic acid, followed by a condensation reaction.
Proposed Synthetic Pathway
A plausible synthesis for 2-Acetyl-4(3H)-quinazolinone would proceed in two main steps:
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Step 1: Synthesis of 2-acetylamino-benzoic acid. Anthranilic acid is reacted with an acetylating agent, such as acetic anhydride or acetyl chloride, to form N-acetylanthranilic acid.
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Step 2: Cyclization to form the quinazolinone ring. The intermediate from step 1 is then cyclized. A common method involves reacting the N-acetylanthranilic acid with a source of nitrogen, such as formamide or ammonia, often under heating, to yield the final 2-Acetyl-4(3H)-quinazolinone product. An alternative common pathway involves first creating a benzoxazinone intermediate from anthranilic acid and acetic anhydride, which then reacts with an amine source[8][9].
Below is a generalized workflow for the synthesis of 2-substituted-4(3H)-quinazolinones, which could be adapted for the target compound.
Caption: General synthetic route for 2-substituted-4(3H)-quinazolinones.
Detailed Experimental Protocol (General)
Materials:
-
Anthranilic acid
-
Acetic anhydride
-
Ammonium acetate or Formamide
-
Ethanol (for recrystallization)
Procedure:
-
Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one (Intermediate): A mixture of anthranilic acid (1 mole) and acetic anhydride (1.2 moles) is heated under reflux for 2-3 hours[8]. The reaction progress can be monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a cold non-polar solvent (like petroleum ether), and dried to yield the benzoxazinone intermediate.
-
Synthesis of 2-Methyl-4(3H)-quinazolinone: The synthesized benzoxazinone (1 mole) is mixed with a nitrogen source such as ammonium acetate (2 moles) in a suitable solvent like glacial acetic acid or heated directly without a solvent[9][10]. The mixture is refluxed for 4-6 hours. Upon cooling, the solid product precipitates out. The crude product is then filtered, washed with cold water, and purified by recrystallization from ethanol to afford the final 2-substituted-4(3H)-quinazolinone[8].
Spectral Data Analysis
Specific spectral data for 2-Acetyl-4(3H)-quinazolinone is not available. However, the characteristic spectral features of the 4(3H)-quinazolinone scaffold are well-documented from studies of its derivatives.
Table 3: Expected Spectral Characteristics for the 4(3H)-Quinazolinone Core
| Technique | Feature | Expected Range / Shift (ppm) | Reference Compound(s) |
|---|---|---|---|
| IR (cm⁻¹) | C=O (Amide) Stretch | 1670 - 1700 | 2-Aryl/Methyl derivatives[2][11] |
| C=N Stretch | 1590 - 1610 | 2-Aryl/Methyl derivatives[2] | |
| Aromatic C-H Stretch | 3030 - 3100 | 2-Aryl/Methyl derivatives[2] | |
| ¹H-NMR (ppm) | Aromatic Protons (Quinazolinone ring) | δ 7.1 - 8.2 (multiplets) | 2-Methyl/Phenyl derivatives[8][11] |
| N-H Proton (Amide) | δ 11.5 - 12.6 (broad singlet) | 2-Phenyl derivatives[12][13] | |
| ¹³C-NMR (ppm) | C=O (Carbonyl Carbon) | δ 160 - 168 | 2-Aryl/Methyl derivatives[2][8] |
| C2 (Carbon between N atoms) | δ 151 - 158 | 2-Aryl/Methyl derivatives[2][8] |
| | Aromatic Carbons | δ 115 - 150 | 2-Aryl/Methyl derivatives[8][11] |
Biological Activity and Signaling Pathways
The 4(3H)-quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets, exhibiting a wide array of pharmacological activities[14][15].
Known Activities of the Quinazolinone Scaffold:
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Anticancer: Many quinazolinone derivatives function as kinase inhibitors, targeting enzymes like EGFR, which are crucial in cell signaling pathways related to cell growth and proliferation[16][17][18].
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Antimicrobial: The scaffold has been incorporated into compounds showing potent antibacterial and antifungal properties[14][15][19].
-
Anti-inflammatory: Certain derivatives act as inhibitors of enzymes like cyclooxygenase (COX), which are key mediators of inflammation[15].
-
Antiviral: The quinazolinone nucleus is present in molecules investigated for activity against various viruses, including HIV and Tobacco Mosaic Virus (TMV)[2][14].
-
CNS Activity: Derivatives like methaqualone are known for their hypnotic and sedative effects on the central nervous system[10][20].
While no specific biological targets or signaling pathways have been documented for 2-Acetyl-4(3H)-quinazolinone itself, its structure is a viable starting point for designing new therapeutic agents based on the established activities of the core scaffold.
Caption: The 4(3H)-quinazolinone scaffold interacts with multiple biological targets.
Conclusion
2-Acetyl-4(3H)-quinazolinone is a chemical entity with established foundational properties, such as molecular formula and weight. However, detailed experimental data regarding its physicochemical characteristics, spectral analysis, and specific biological activity are not extensively reported in the scientific literature. The synthetic routes and general properties of the broader quinazolinone class are well-understood, providing a solid framework for future synthesis and investigation of this particular compound. Given the wide-ranging pharmacological importance of the quinazolinone scaffold, 2-Acetyl-4(3H)-quinazolinone represents a molecule of interest for further research and potential applications in drug discovery and development.
References
- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiviral Bioactivities of 2-Aryl- or 2-Methyl-3-(substituted- Benzalamino)-4(3H)-quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 2-メチル-4(3H)-キナゾリノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Methyl-4(3H)-quinazolinone | C9H8N2O | CID 135400457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-METHYL-4(3H)-QUINAZOLINONE CAS#: 1769-24-0 [m.chemicalbook.com]
- 7. 1769-24-0 CAS MSDS (2-METHYL-4(3H)-QUINAZOLINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)-quinazolinone and 2–phenyl-4(3h)-quinazolinone | Semantic Scholar [semanticscholar.org]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Quinazolinone - Wikipedia [en.wikipedia.org]
